molecular formula C15H20N2OS2 B2646802 3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 728941-35-3

3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2646802
CAS No.: 728941-35-3
M. Wt: 308.46
InChI Key: KOBVSEIZNRYRFN-UHFFFAOYSA-N
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Description

3-Isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a tetrahydrobenzothienopyrimidine derivative characterized by a fused bicyclic core structure. The compound features:

  • A 7-methyl group on the tetrahydrobenzothiophene ring, which enhances conformational stability .
  • An isobutyl substituent at position 3, contributing to lipophilicity and steric bulk .
  • A mercapto (-SH) group at position 2, enabling hydrogen bonding, disulfide formation, or metal coordination .

This scaffold is synthesized via the Gewald reaction, starting from cyclohexanone and ethyl cyanoacetate, followed by formamide cyclization and substitution reactions to introduce the isobutyl and mercapto groups . Its structural complexity and functional groups make it a candidate for pharmaceutical exploration, particularly in antimicrobial or anticancer research, as suggested by the biological relevance of related thienopyrimidines .

Properties

IUPAC Name

7-methyl-3-(2-methylpropyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS2/c1-8(2)7-17-14(18)12-10-5-4-9(3)6-11(10)20-13(12)16-15(17)19/h8-9H,4-7H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBVSEIZNRYRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions, starting from readily available precursors. The process may include:

  • Cyclization: : The initial step often involves the cyclization of a thieno-pyrimidine core using a suitable catalyst under controlled temperature and pressure conditions.

  • Functional Group Addition:

  • Final Assembly: : The final step typically involves methylation and further functionalization to achieve the desired compound.

Industrial Production Methods

Industrial production methods may include continuous flow processes and high-throughput techniques to ensure scalability and efficiency. Optimization of reaction conditions and the use of robust catalysts are crucial for maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, such as:

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can lead to the formation of thiols.

  • Substitution: : Capable of undergoing nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions
  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

  • Solvents: : Common solvents include dichloromethane, tetrahydrofuran, and ethanol.

Major Products

Scientific Research Applications

Antioxidant Properties

Research has indicated that compounds similar to 3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit antioxidant activities. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of thiol groups in the structure is believed to contribute to its ability to scavenge free radicals effectively .

Antimicrobial Activity

Studies have shown that this compound may possess antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy that suggests potential use as an antimicrobial agent in pharmaceutical formulations. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .

Analgesic Effects

Preliminary investigations into the analgesic properties of related compounds indicate that 3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one may also exhibit pain-relieving effects. These findings are particularly relevant for the development of new analgesics that could provide alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .

Therapeutic Potential

The therapeutic potential of this compound extends into several areas:

  • Neurological Disorders : Given its antioxidant properties, there is a hypothesis that it could be beneficial in treating conditions characterized by oxidative stress such as Alzheimer's disease.
  • Infectious Diseases : Its antimicrobial activity suggests possible applications in treating infections where conventional antibiotics fail due to resistance.
  • Pain Management : The analgesic effects observed warrant further exploration into its use as a pain management solution.

Case Study 1: Antioxidant Activity Assessment

A study conducted on a series of benzothieno derivatives demonstrated significant antioxidant activity when subjected to DPPH radical scavenging assays. The results indicated that compounds with similar structural features to 3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one showed IC50 values comparable to established antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Efficacy

In another study evaluating the antimicrobial efficacy of thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics. This suggests a promising avenue for developing new antimicrobial agents based on the structure of 3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one .

Mechanism of Action

The mechanism of action for 3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves interaction with specific molecular targets, such as:

  • Enzymes: : Inhibiting or modulating enzyme activity through binding to active sites.

  • Receptors: : Acting as an agonist or antagonist to receptor proteins, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

A. R3 Substituents

  • Isobutyl (Target) vs.
  • Benzyl : Introduces aromaticity, enabling π-π stacking with biological targets (e.g., enzyme active sites) .

B. R2 Substituents

  • Mercapto (-SH): Unique redox activity and metal-binding capacity compared to phenoxy (electron-withdrawing) or thioxo (electrophilic) groups .
  • 4-Bromophenoxy: Bromine enhances crystallinity for X-ray studies, but reduces solubility .

Biological Activity

3-Isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C₁₅H₂₀N₂OS₂
  • Molecular Weight : 308.462 g/mol
  • Density : 1.3±0.1 g/cm³
  • Boiling Point : 468.8±55.0 °C at 760 mmHg
  • Flash Point : 237.3±31.5 °C

Antimicrobial Activity

Research indicates that derivatives of benzothieno[2,3-d]pyrimidinones exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures to 3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one demonstrate activity against various human pathogenic microorganisms. For instance, compounds with electron-withdrawing groups were found to be more effective than those with electron-donating groups in inhibiting microbial growth .

Enzyme Inhibition

The mercapto group in the compound allows it to interact covalently with target proteins, which can lead to inhibition or modulation of their activity. Studies have highlighted its potential as an enzyme inhibitor, particularly in the context of drug discovery . The mechanism often involves the formation of covalent bonds with active site residues of enzymes.

Antioxidant Activity

Preliminary studies suggest that the compound may also possess antioxidant properties. The presence of the mercapto group is believed to contribute to its ability to scavenge free radicals and protect cellular components from oxidative stress .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Investigated various derivatives for antimicrobial and antioxidant activities; compounds showed significant effects against pathogenic strains .
Acar et al. (2017)Focused on enzyme inhibition; identified that similar compounds exhibited strong inhibitory effects on specific enzymes .
MDPI Study (2024)Examined tyrosinase inhibition; analogs showed potent inhibition compared to standard controls .

Structure-Activity Relationship (SAR)

The structure of 3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one plays a crucial role in its biological activity. SAR studies indicate that modifications to the mercapto group or the isobutyl substituent can significantly alter its potency against various biological targets.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of this compound and its derivatives?

The synthesis typically involves cyclocondensation reactions between thiourea derivatives and ketones or aldehydes under acidic conditions. For example, Ashalatha et al. (2007) synthesized analogous 3-amino-2-mercapto derivatives via cyclization of 2-aminobenzothiophene precursors with thiourea in the presence of hydrochloric acid, achieving yields of 65–75% after recrystallization . Key intermediates are characterized using TLC and melting point analysis to confirm purity.

Basic: What spectroscopic and analytical techniques are critical for structural elucidation?

  • 1H/13C NMR : Used to confirm the presence of the isobutyl group (δ ~2.5–3.0 ppm for CH2 and δ ~1.0–1.5 ppm for CH3) and the thiol (-SH) proton (δ ~3.5–4.0 ppm) .
  • Mass Spectrometry (APCI-MS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 311.1 for a related derivative) .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 67.10%, H: 6.33%, N: 9.78% for C16H18N2OS) .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or conformation?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (R factor < 0.07) is critical for determining absolute configuration and hydrogen-bonding networks. For example, a related thienopyrimidine derivative exhibited a planar pyrimidine ring with a dihedral angle of 5.2° relative to the benzothiophene moiety, confirmed via SCXRD . Data-to-parameter ratios >15:1 ensure reliability .

Advanced: What computational strategies are used to predict bioactivity and optimize structure-activity relationships (SAR)?

  • Molecular Docking : EGFR kinase domain (PDB: 1M17) simulations reveal binding affinities. For instance, N1-(7-methyl-tetrahydrobenzothienopyrimidin-4-yl)aniline derivatives showed a docking score of −9.2 kcal/mol, correlating with IC50 values of 1.2 µM in anti-proliferative assays .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .

Advanced: How can contradictory biological activity data across studies be systematically analyzed?

Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). For example:

  • A derivative showed IC50 = 12 µM in MCF-7 cells but was inactive in HeLa cells, highlighting cell-type-dependent efficacy .
  • Thiol (-SH) oxidation states can alter reactivity; controlled experiments under inert atmospheres (N2) minimize artifacts .

Advanced: What strategies improve regioselectivity in functionalizing the pyrimidine ring?

  • Directed Metalation : Use of LDA (lithium diisopropylamide) at −78°C selectively deprotonates the C2 position, enabling alkylation or arylation .
  • Vilsmeier-Haack Conditions : Facilitate spirocyclic rearrangements (e.g., forming 1-cyclohexenyl derivatives in 39% yield) without ring-opening side reactions .

Basic: What are the documented biological activities of structurally analogous compounds?

  • Anticancer : Derivatives inhibit EGFR (IC50 = 0.8–2.1 µM) via competitive ATP-binding site blockade .
  • Antimicrobial : Thienopyrimidine-triazole hybrids exhibit MIC = 8–16 µg/mL against S. aureus .

Advanced: How are pharmacokinetic properties (e.g., solubility, metabolic stability) optimized?

  • LogP Optimization : Introducing polar groups (e.g., -OH or -NH2) reduces LogP from 3.5 to 2.1, enhancing aqueous solubility .
  • Prodrug Strategies : Masking the thiol group as a disulfide (-S-S-) improves stability in hepatic microsomal assays (t1/2 > 120 min) .

Basic: What databases or resources provide reliable physicochemical and regulatory data?

  • PubChem : CID-specific entries (e.g., DTXSID70162427) include IUPAC names, InChI keys, and toxicity profiles .
  • CAS Registry : Cross-referencing derivatives (e.g., CAS 721415-44-7) ensures accurate batch tracking .

Advanced: How are stereochemical outcomes controlled during asymmetric synthesis?

  • Chiral Auxiliaries : Use of (R)-BINOL-phosphoric acid catalysts induces enantiomeric excess (ee > 90%) in cycloadditions .
  • Crystallization-Induced Diastereomer Resolution : Separates racemic mixtures using chiral resolving agents (e.g., tartaric acid) .

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